molecular formula C57H90O29 B3029490 Platyconic acid A

Platyconic acid A

Cat. No.: B3029490
M. Wt: 1239.3 g/mol
InChI Key: MMBAMPXMNQQFQO-JQIGHYGPSA-N
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Mechanism of Action

Target of Action

Platyconic Acid A (PA) primarily targets insulin receptors in adipocytes and peroxisome proliferator-activated receptors gamma (PPAR-γ) . These receptors play a crucial role in glucose homeostasis and insulin sensitivity .

Mode of Action

PA increases insulin-stimulated glucose uptake in 3T3-L1 adipocytes, possibly by acting as a PPAR-γ activator . It also inhibits TGF-β1-induced activation of hepatic stellate cells (HSCs) by blocking SMAD-dependent and SMAD-independent pathways .

Biochemical Pathways

PA affects the insulin signaling pathway and the PPAR-γ pathway . It enhances insulin sensitivity, leading to increased glucose uptake . PA also activates PPAR-γ, a key regulator of lipid metabolism and inflammation . In addition, PA suppresses TGF-β1-induced smad2/3 phosphorylation and smad binding elements 4 (SBE4) luciferase activity .

Pharmacokinetics

The fact that pa exhibits biological effects when orally administered to mice suggests it has sufficient bioavailability .

Result of Action

PA improves glucose homeostasis in type 2 diabetic mice, partly by enhancing hepatic and adipocyte insulin sensitivity . It increases glycogen accumulation and decreases triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . PA also potentiates the expression of adiponectin and PPAR-γ in adipose tissue, and improves insulin signaling and increases GLUT4 translocation into the membranes .

Action Environment

The roots of platycodon grandiflorum, from which pa is derived, have been used as a folk remedy for various diseases in different environments , suggesting that PA may be relatively stable under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Platyconic acid A is typically isolated from the methanol extract of the roots of Platycodon grandiflorum. The isolation process involves several steps, including solvent extraction, column chromatography, and spectral analysis to determine the structure . For instance, compound 1 (200 mg) is dissolved in methanol (10 mL), to which 10 equivalents of diazomethane in ether is added. The resulting mixture is stirred overnight, then evaporated to dryness and purified by ODS gel column chromatography (methanol-water) to afford the desired product as an amorphous powder .

Industrial Production Methods: The focus remains on optimizing extraction and purification techniques to yield high-purity compounds from the plant roots .

Chemical Reactions Analysis

Types of Reactions: Platyconic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can form methyl esters and lactonized products when treated with excess diazomethane .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Diazomethane is used for methylation reactions.

Major Products:

Scientific Research Applications

Platyconic acid A has several scientific research applications across various fields:

Comparison with Similar Compounds

Platyconic acid A is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:

  • Deapioplatycoside E
  • Platycoside E
  • Platycodin D3
  • Platycodin D2
  • Platycodin D

These compounds share a similar oleanene backbone but differ in their glycosidic linkages and biological activities .

Properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H90O29/c1-22-39(82-44-38(71)40(27(63)18-77-44)83-48-42(72)55(76,19-59)21-79-48)35(68)37(70)45(80-22)84-41-32(65)26(62)17-78-47(41)86-50(75)56-12-11-51(2,3)13-24(56)23-7-8-29-52(4)14-25(61)43(85-46-36(69)34(67)33(66)28(16-58)81-46)57(20-60,49(73)74)30(52)9-10-53(29,5)54(23,6)15-31(56)64/h7,22,24-48,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,52+,53+,54+,55+,56+,57+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBAMPXMNQQFQO-JQIGHYGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H90O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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